7-Fluoro-4-iodobenzo[d]thiazole
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Overview
Description
7-Fluoro-4-iodobenzo[d]thiazole is a heterocyclic compound that features a benzothiazole core substituted with fluorine and iodine atoms. Benzothiazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .
Preparation Methods
One common method involves the reaction of 7-chloro-6-fluoro-5-nitro-2-hydrazinylbenzo[d]thiazole with appropriate reagents under controlled conditions . Industrial production methods may involve multi-step synthesis routes, including diazo-coupling, Knoevenagel condensation, and microwave irradiation techniques .
Chemical Reactions Analysis
7-Fluoro-4-iodobenzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The benzothiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The iodine substituent allows for coupling reactions, such as Suzuki and Sonogashira couplings, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7-Fluoro-4-iodobenzo[d]thiazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-Fluoro-4-iodobenzo[d]thiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, bind to receptors, and interfere with cellular processes, leading to its observed biological effects . Molecular docking studies have shown that it can form stable complexes with target proteins, enhancing its activity .
Comparison with Similar Compounds
7-Fluoro-4-iodobenzo[d]thiazole can be compared with other benzothiazole derivatives, such as:
7-Fluoro-2-iodobenzo[d]thiazole: Similar in structure but with different substitution patterns, leading to variations in reactivity and biological activity.
2,4-Disubstituted Thiazoles: These compounds exhibit a wide range of biological activities and are used in various medicinal applications.
Thiazole Derivatives: Compounds like sulfathiazole and tiazofurin have well-documented antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H3FINS |
---|---|
Molecular Weight |
279.08 g/mol |
IUPAC Name |
7-fluoro-4-iodo-1,3-benzothiazole |
InChI |
InChI=1S/C7H3FINS/c8-4-1-2-5(9)6-7(4)11-3-10-6/h1-3H |
InChI Key |
GOSOBIIPQBGXCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1F)SC=N2)I |
Origin of Product |
United States |
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